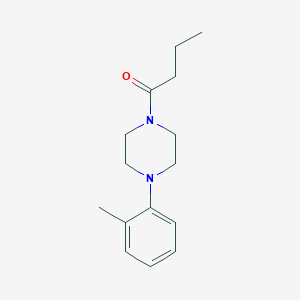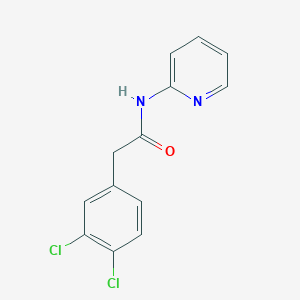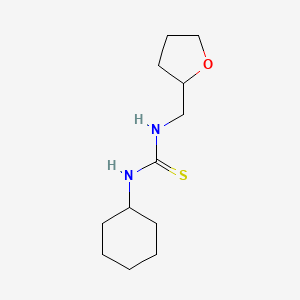methanol](/img/structure/B5195011.png)
[4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been the subject of several studies to explore its synthesis, mechanism of action, and potential applications.
Mecanismo De Acción
The exact mechanism of action of [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol is not fully understood. However, some studies have suggested that this compound may work by disrupting the cell membrane of microorganisms, leading to cell death. Additionally, it has been suggested that this compound may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol. Some of the most notable effects include:
1. Inhibition of microbial growth: This compound has been shown to inhibit the growth of several microorganisms, including bacteria, fungi, and viruses.
2. Induction of apoptosis: [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol has been shown to induce apoptosis in cancer cells, leading to cell death.
3. Anti-inflammatory activity: This compound has been shown to exhibit anti-inflammatory activity, which may make it a promising candidate for the development of new anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol is its potent antimicrobial and anticancer activity. This makes it a promising candidate for the development of new drugs to treat these conditions. However, one of the limitations of this compound is its complex synthesis process, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research on [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol. Some of the most promising areas of research include:
1. Development of new antimicrobial drugs: Due to its potent antimicrobial activity, [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol may be a promising candidate for the development of new antimicrobial drugs.
2. Development of new anticancer drugs: Preliminary studies have suggested that this compound may have potential as an anticancer agent. Further research is needed to explore its potential as a cancer treatment.
3. Development of new anti-inflammatory drugs: [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol has been shown to exhibit anti-inflammatory activity, which may make it a promising candidate for the development of new anti-inflammatory drugs.
In conclusion, [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol is a promising chemical compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol involves a multi-step process that requires the use of various reagents and solvents. One of the most commonly used methods involves the reaction of 4-(benzyloxy)benzaldehyde with 1-methyl-1H-benzimidazole in the presence of a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
The unique chemical structure of [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol has made it an attractive compound for scientific research in various fields. Some of the most promising applications of this compound include:
1. Antimicrobial activity: Several studies have shown that [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol exhibits potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses.
2. Anticancer activity: Preliminary studies have suggested that this compound may have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
3. Anti-inflammatory activity: [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol has been shown to exhibit anti-inflammatory activity, which makes it a promising candidate for the development of new anti-inflammatory drugs.
Propiedades
IUPAC Name |
(1-methylbenzimidazol-2-yl)-(4-phenylmethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-24-20-10-6-5-9-19(20)23-22(24)21(25)17-11-13-18(14-12-17)26-15-16-7-3-2-4-8-16/h2-14,21,25H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWSKXXRBBBLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)OCC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5194928.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B5194935.png)
![2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide](/img/structure/B5194938.png)
![2-[4-(3-{[2-(3-methylphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5194941.png)
![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5194955.png)
![2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5194959.png)


![1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine](/img/structure/B5194975.png)


![3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5195005.png)

![1-[(5-acetyl-3-thienyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5195029.png)